N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c23-14-17-11-18(12-20(17)24)22-21(25)13-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-20,23-24H,11-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZFPAIRZIOTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with 3,3-diphenylpropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biological processes, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups, which influence molecular weight, lipophilicity (logP), and solubility. Below is a comparative analysis:
*XLogP3 values estimated based on structural analogs.
Key Observations :
- Molecular Weight : The benzimidazole analog (417.5 g/mol) exceeds the target compound’s weight (351.44 g/mol), which may impact bioavailability and membrane permeability .
- Substituent Effects : The benzothiazole and benzimidazole derivatives feature heteroaromatic rings, enabling π-π stacking in biological targets, whereas the target compound’s hydroxyl groups may enhance hydrogen-bonding interactions .
Pharmacological and Biochemical Relevance
Enzyme Inhibition Potential
- Butyrylcholinesterase Interaction: A structurally related compound, N-[(2S)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-3,3-diphenylpropanamide, co-crystallizes with human butyrylcholinesterase, suggesting diphenylpropanamides may inhibit cholinesterases. The target compound’s cyclopentyl group could similarly engage in hydrophobic interactions within enzyme active sites .
- Selectivity : Compared to benzothiazole derivatives (e.g., N-(benzothiazole-2-yl)-3,3-diphenylpropanamide), the target compound’s polar substituents might reduce off-target effects by avoiding excessive aromaticity-driven binding .
Structure-Activity Relationship (SAR) Trends
- Aromatic vs. Aliphatic Substituents : Benzothiazole and benzimidazole derivatives exhibit stronger aromatic interactions but higher logP, whereas the cyclopentyl group balances hydrophilicity and conformational rigidity .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,3-diphenylpropanamide, also known by its PubChem CID 97039963, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C21H25NO3
- Molecular Weight : 339.4 g/mol
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 6
- Topological Polar Surface Area : 69.6 Ų
These properties suggest a moderate level of lipophilicity and the potential for significant interactions with biological macromolecules.
The compound acts primarily as a modulator of protein kinase pathways, particularly targeting the spleen tyrosine kinase (Syk). Syk plays a crucial role in the signaling processes of various immune cells, including B-cells and macrophages. Inhibition of Syk can lead to decreased inflammatory responses and modulation of immune functions, making this compound a candidate for treating autoimmune diseases and inflammatory conditions .
Antiinflammatory Effects
Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways .
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies have reported that it induces apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was observed in breast cancer and leukemia models, suggesting its utility in cancer therapeutics .
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of this compound.
- Methodology : Macrophages were treated with the compound before exposure to lipopolysaccharides (LPS).
- Findings : A significant reduction in TNF-alpha production was noted compared to control groups.
-
Cancer Cell Line Study :
- Objective : To assess the cytotoxic effects on breast cancer cells.
- Methodology : MCF-7 cell lines were treated with varying concentrations of the compound.
- Findings : The compound exhibited dose-dependent inhibition of cell viability and induced apoptosis markers within 24 hours of treatment.
Data Table: Biological Activity Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Anticancer (Breast Cancer) | Induced apoptosis in MCF-7 cells | |
| Immune Modulation | Inhibited Syk signaling |
Future Directions
The continued exploration of this compound in clinical settings is warranted given its promising results in preclinical studies. Further investigations are needed to elucidate its pharmacokinetics, optimal dosing regimens, and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
